N-Ethyl-N-propylsulfamoyl chloride

Description

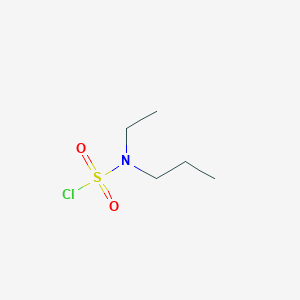

N-Ethyl-N-propylsulfamoyl chloride is a sulfamoyl chloride derivative characterized by the presence of ethyl and propyl substituents on the nitrogen atoms of the sulfamoyl group. Its molecular weight is 241.59 g/mol, as reported in the Enamine Ltd. catalogue . The compound’s reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the steric effects of its alkyl chains.

Properties

IUPAC Name |

N-ethyl-N-propylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO2S/c1-3-5-7(4-2)10(6,8)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDHZVOGPGPHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627887-40-5 | |

| Record name | N-ethyl-N-propylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-propylsulfamoyl chloride can be synthesized through the reaction of N-ethyl-N-propylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

N-ethyl-N-propylamine+Chlorosulfonic acid→N-Ethyl-N-propylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound readily reacts with nucleophiles, leading to the substitution of the chloride group.

Hydrolysis: In the presence of water, it can hydrolyze to form N-ethyl-N-propylsulfamide and hydrogen chloride.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base to neutralize the hydrogen chloride formed.

Hydrolysis: This reaction can occur under both acidic and basic conditions, with the latter being more common in laboratory settings.

Major Products Formed

Nucleophilic substitution: The major products depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

Hydrolysis: The primary products are N-ethyl-N-propylsulfamide and hydrogen chloride.

Scientific Research Applications

N-Ethyl-N-propylsulfamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonamide linkage formation.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Ethyl-N-propylsulfamoyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This property makes it valuable in modifying molecules to enhance their stability and functionality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Ethyl-N-propylsulfamoyl chloride with key analogs from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | Not specified | 241.59 | Not available | Ethyl and propyl substituents |

| 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride | C₄H₄ClF₄NO₂S | Not reported | 1934807-93-8 | Fluorinated pyrrolidine ring |

| 3,3-Difluorocyclopentane-1-sulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | 1309433-75-7 | Difluorinated cyclopentane ring |

| N-(Cyclopropylmethyl)-N-ethylsulfamoyl chloride | C₆H₁₂ClNO₂S | Not reported | Not available | Cyclopropylmethyl substituent |

Key Observations:

Substituent Effects: The ethyl-propyl combination in the main compound provides moderate steric bulk compared to the cyclopropylmethyl group in N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride . The latter’s cyclopropyl ring introduces strain and rigidity, which may affect synthetic accessibility or stability.

Molecular Weight Trends :

Physicochemical and Reactivity Insights

- Electron-Withdrawing Groups : Fluorinated compounds (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) likely exhibit stronger electron-withdrawing effects, accelerating reactions such as nucleophilic acyl substitutions. In contrast, the main compound’s alkyl groups may stabilize intermediates through hyperconjugation .

- Collision Cross-Section (CCS) Data: For N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, predicted CCS values (e.g., 141.9 Ų for [M+H]+) suggest distinct mass spectrometry profiles compared to non-cyclopropyl analogs, aiding in analytical differentiation .

Functional Analogues

- 2-(N-Isopropyl-N-methylamino)ethyl chloride (CAS 4261-68-1) is a hydrochloride salt with an aminoethyl chloride backbone.

Biological Activity

N-Ethyl-N-propylsulfamoyl chloride is a sulfonamide derivative that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as a sulfamoyl chloride , which is known for its ability to inhibit certain enzymes and receptors involved in inflammatory processes. The compound is believed to interact with proteins through the formation of covalent bonds, affecting their activity and stability. This interaction is critical in modulating inflammatory responses and has implications for treating various diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. By blocking this pathway, it reduces the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

- Enzyme Inhibition : this compound exhibits inhibitory effects on enzymes like butyrylcholinesterase (BChE). This inhibition can be beneficial in conditions where the regulation of acetylcholine levels is crucial, such as in neurodegenerative diseases .

1. In Vivo Studies on Inflammatory Models

A study investigating the effects of sulfonamide derivatives, including this compound, demonstrated significant reductions in inflammation markers in mouse models of acute myocardial infarction (AMI). The results indicated that these compounds could effectively modulate inflammatory pathways, leading to improved outcomes in treated subjects .

2. Enzyme Reactivation Studies

Research on the reactivation of BChE inhibited by various sulfonamide derivatives revealed that this compound showed a slower reactivation rate compared to other compounds. This property highlights its potential utility in developing therapies for conditions characterized by cholinergic dysfunction .

Table 1: Biological Activity Summary

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | Reduced IL-1β secretion |

| Enzyme inhibition | Inhibition of BChE | Modulation of cholinergic signaling |

| Protective effects | Interaction with inflammatory pathways | Improved outcomes in AMI models |

Table 2: Comparative Reactivation Rates

| Compound | Reactivation Rate (%) | Time (hours) |

|---|---|---|

| This compound | <10% | 24 |

| Rivastigmine | Slow (<10%) | 24 |

| EMCC | Rapid (>90%) | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.